

Prenderol: A Technical Guide to its Chemical Structure, Physical Properties, and Pharmacological Profile

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Compound of Interest

Compound Name: *Prenderol*

Cat. No.: *B089731*

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Abstract

Prenderol (2,2-diethyl-1,3-propanediol) is a simple alkyl diol recognized for its sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally related to meprobamate, it belongs to a class of central nervous system (CNS) depressants. This document provides a comprehensive overview of **Prenderol**'s chemical and physical characteristics, synthesis, and known pharmacological effects, intended to serve as a technical resource for professionals in research and drug development.

Chemical Structure and Identifiers

Prenderol is a primary alcohol with a straightforward aliphatic diol structure.

Identifier	Value
IUPAC Name	2,2-diethylpropane-1,3-diol
Synonyms	Diethylpropanediol, Penderol, Prendiol
CAS Number	115-76-4
Molecular Formula	C ₇ H ₁₆ O ₂
Molar Mass	132.203 g·mol ⁻¹ [1]
SMILES	CCC(CC)(CO)CO
InChI	InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3
InChIKey	XRVCFZPJAHWYTB-UHFFFAOYSA-N

Physical and Chemical Data

Penderol is a solid at room temperature. Its key physical and spectral data are summarized below.

Table 2.1: Physical Properties of **Penderol**

Property	Value	Source
Appearance	White to slightly yellow crystalline powder	Sigma-Aldrich
Melting Point	59–62 °C (138–144 °F) [1]	Wikipedia
Boiling Point	160 °C (at 50 mmHg)	ChemicalBook
Flash Point	102 °C	ChemicalBook

Table 2.2: Spectral Data of **Penderol**

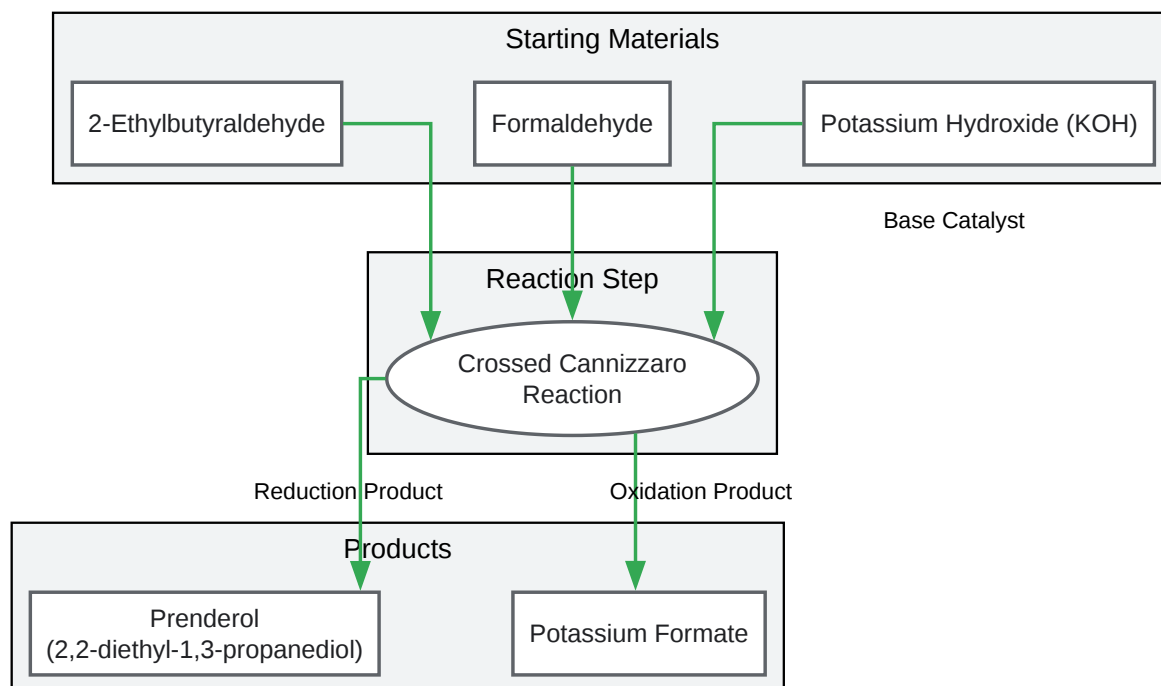
Data Type	Key Features
Mass Spectrometry (GC-MS)	Major fragments observed at m/z: 59 (99.99), 84 (87.91), 55 (76.65), 41 (58.42), 31 (48.57)
Infrared (IR) Spectroscopy	Characteristic broad O-H stretching vibration band for the hydroxyl groups (~3200-3500 cm ⁻¹). C-H stretching and C-O stretching bands are also present.

Experimental Protocols

Synthesis of Prenderol

Prenderol is synthesized via a crossed Cannizzaro reaction.^[1] This method involves the base-induced disproportionation of two different non-enolizable aldehydes.

Methodology: The synthesis involves the treatment of 2-ethylbutyraldehyde with formaldehyde in the presence of a strong base, such as potassium hydroxide (KOH).^[1] In this reaction, formaldehyde is oxidized to formic acid (which is subsequently deprotonated to formate), while 2-ethylbutyraldehyde is reduced to form **Prenderol** (2,2-diethyl-1,3-propanediol).



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Prenderol Synthesis via Crossed Cannizzaro Reaction.

Purification

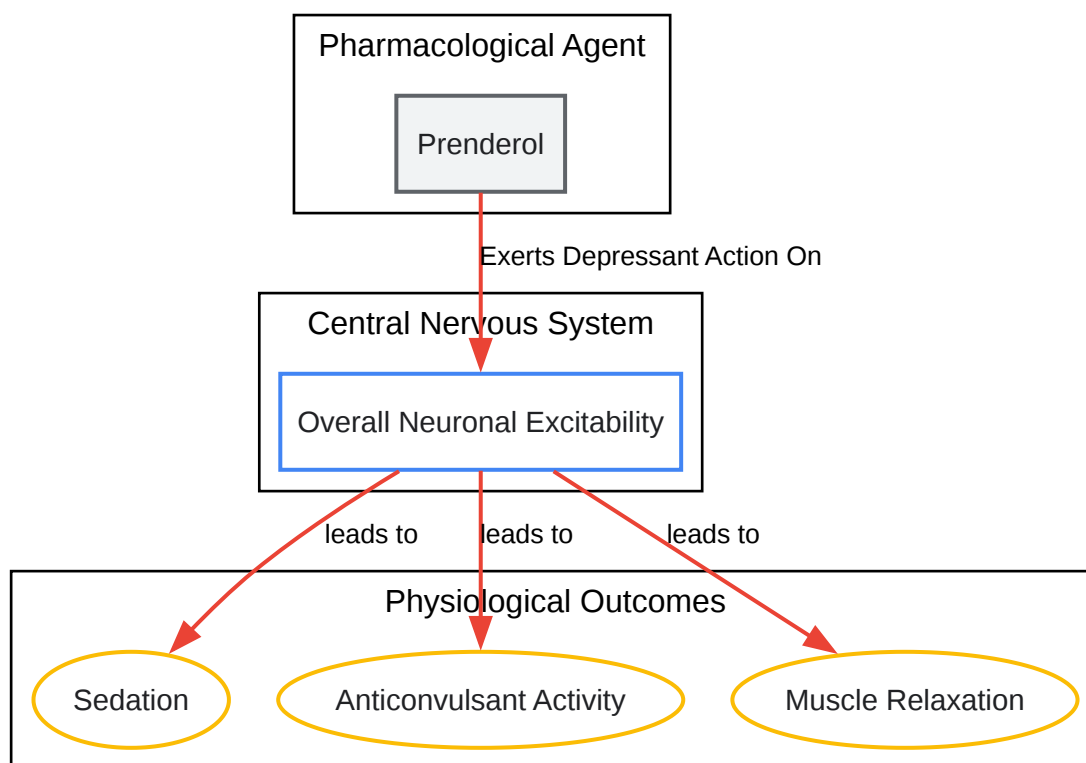
Methodology: Following the synthesis, **Prenderol** can be purified by crystallization. A common method involves dissolving the crude product in a suitable solvent, such as petroleum ether (boiling range 65-70 °C), followed by cooling to induce crystallization of the purified diol.

Pharmacology and Mechanism of Action

Prenderol is a central nervous system depressant with sedative, anticonvulsant, and muscle relaxant effects. Its pharmacological profile is comparable to other simple alkyl alcohols and diols, including its structural relative, meprobamate.

The precise molecular mechanism of action for **Prenderol** has not been extensively elucidated in recent literature. Early studies confirm its site of action is on the central nervous system. As a general CNS depressant, its effects are likely mediated through the potentiation of inhibitory

neurotransmission or the dampening of excitatory signaling within the brain and spinal cord. This leads to a global reduction in neuronal excitability, manifesting as sedation, seizure suppression, and muscle relaxation.



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General CNS Depressant Effects of **Prenderol**.

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References

- 1. Prenderol - Wikipedia [en.wikipedia.org]
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